1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
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Overview
Description
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a complex organic compound, potentially serving significant roles in various scientific fields. With a structure that combines several functional groups, it presents unique chemical properties that can be leveraged for diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone involves multi-step organic reactions. Starting with the preparation of the tetrazole ring, which is typically achieved by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions. The piperazine moiety can be introduced through a nucleophilic substitution reaction. The final step involves linking the piperazine to the ethylene bridge substituted with isopropylphenoxy under controlled temperature and pressure, possibly in the presence of a suitable catalyst.
Industrial Production Methods: Industrially, scaling up this synthesis would require optimization of each step to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography or crystallization might be employed.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including:
Oxidation: It can potentially be oxidized at the piperazine or phenyl rings.
Reduction: Reduction reactions can target the tetrazole ring or any keto groups present.
Substitution: Both electrophilic and nucleophilic substitutions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or permanganates under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in dry solvents.
Substitution: Halogens or alkylating agents in the presence of Lewis acids or bases.
Major Products:
Oxidation Products: Potential formation of nitro or hydroxyl derivatives.
Reduction Products: Reduced forms of tetrazole or amines.
Substitution Products: Various substituted aromatic and aliphatic derivatives.
Scientific Research Applications
This compound is a significant focus in the following fields:
Chemistry: Serves as a versatile building block for more complex molecules.
Biology: May act as a probe or modulator for biological pathways.
Medicine: Potentially used in drug discovery, particularly targeting neurological or cardiovascular systems.
Industry: Utilized in the synthesis of advanced materials or as intermediates in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone exerts its effects typically involves binding to specific molecular targets such as receptors or enzymes. The fluorophenyl and tetrazole groups contribute to its affinity and specificity, while the piperazine moiety might influence its pharmacokinetics. Pathways affected can include signal transduction, neurotransmission, or metabolic regulation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, this one stands out due to the unique combination of a fluorophenyl group with a tetrazole and piperazine moiety, providing distinctive chemical and biological properties. Similar compounds might include:
1-(4-fluorophenyl)-4-methylpiperazine: Lacks the tetrazole ring.
2-(4-isopropylphenoxy)-1-ethanone: Absence of piperazine and tetrazole.
4-(4-fluorophenyl)-1H-tetrazole: Missing the ethanone and piperazine components.
This comprehensive examination of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone showcases its significance and versatility in scientific research and industrial applications.
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O2/c1-17(2)18-3-9-21(10-4-18)32-16-23(31)29-13-11-28(12-14-29)15-22-25-26-27-30(22)20-7-5-19(24)6-8-20/h3-10,17H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGVCULGFXFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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